(4-Propylphenyl)methanamine chemical structure and properties
(4-Propylphenyl)methanamine chemical structure and properties
Compound Class: Primary Benzylamine Derivatives Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists.
Executive Summary
(4-Propylphenyl)methanamine (CAS: 538342-98-2), also known as 4-propylbenzylamine, is a primary amine intermediate critical in the synthesis of lipophilic pharmacophores.[1] Structurally, it consists of a benzene ring substituted at the para position with a propyl chain and a methanamine group. This bifunctional nature—combining a hydrophobic tail with a polar, reactive amine head—makes it a valuable building block in the development of G-protein coupled receptor (GPCR) ligands, particularly for monoaminergic targets, and as a coordinating ligand in platinum(IV) anticancer complexes.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols, designed to support high-integrity research and development workflows.
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | (4-Propylphenyl)methanamine |
| Common Synonyms | 4-Propylbenzylamine; p-Propylbenzylamine |
| CAS Number | 538342-98-2 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| SMILES | CCCC1=CC=C(C=C1)CN |
| InChIKey | XOADGIXTUMJDDN-UHFFFAOYSA-N |
Structural Conformation
The molecule features a flexible propyl chain at the para position relative to the aminomethyl group.
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Lipophilic Domain: The n-propyl chain adds significant hydrophobicity (increasing LogP relative to benzylamine), enhancing membrane permeability and van der Waals interactions within receptor binding pockets.
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Reactive Domain: The primary amine (-NH₂) is a nucleophilic center, readily participating in amide coupling, reductive amination, and sulfonylation.
Physicochemical Profile
Data aggregated from computational models and comparative homolog analysis.
| Property | Value | Context/Notes |
| Physical State | Liquid (at STP) | Colorless to pale yellow oil. |
| Boiling Point | 238.1°C (760 mmHg) | Predicted; requires high-vac distillation. |
| Density | 0.940 g/cm³ | Relative to water (approximate). |
| pKa (Conjugate Acid) | ~9.4 | Typical for primary benzylamines. |
| LogP | 2.1 – 2.3 | Moderate lipophilicity. |
| Solubility | Organic Solvents | Miscible in DCM, MeOH, DMSO. Low water solubility. |
Synthetic Pathways & Protocols
Primary Route: Reduction of 4-Propylbenzonitrile
The most robust laboratory-scale synthesis involves the reduction of 4-propylbenzonitrile. This method avoids over-alkylation byproducts common in alkyl halide amination.
Mechanism: Nucleophilic attack of hydride on the nitrile carbon followed by hydrolysis.
Figure 1: Reduction pathway for high-purity synthesis.
Detailed Protocol (Self-Validating)
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
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Reagent Prep: Charge flask with LiAlH₄ (1.0 g, 26 mmol) suspended in anhydrous THF (50 mL) at 0°C.
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Addition: Dropwise add 4-propylbenzonitrile (1.9 g, 13 mmol) in THF (10 mL). Validation: Observe gas evolution (H₂); control rate to maintain gentle reflux.
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Reaction: Warm to room temperature, then reflux for 4 hours. Endpoint: Monitor via TLC (SiO₂; 10% MeOH/DCM). Disappearance of nitrile spot (Rf ~0.8) indicates completion.
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Quench (Fieser Method): Cool to 0°C. Sequentially add: 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O.
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Workup: Filter the granular white precipitate. Dry filtrate over Na₂SO₄ and concentrate in vacuo.
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Purification: Distill under reduced pressure (Kugelrohr) if purity <95%.
Alternative Route: Reductive Amination
Useful when starting from 4-propylbenzaldehyde.
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Reagents: NaBH₃CN, NH₄OAc, MeOH.
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Note: Requires excess ammonia source to prevent secondary amine formation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 0.93 | Triplet (t) | 3H | Terminal Methyl (-CH₃) |
| 1.63 | Sextet (m) | 2H | Propyl Methylene (-CH₂-CH₃) |
| 2.58 | Triplet (t) | 2H | Benzylic Propyl (-Ar-CH₂-) |
| 3.82 | Singlet (s) | 2H | Benzylic Amine (-Ar-CH₂-NH₂) |
| 7.15 - 7.25 | Multiplet (m) | 4H | Aromatic Protons (AA'BB' system) |
Infrared Spectroscopy (FT-IR)
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3300–3400 cm⁻¹: N-H stretch (primary amine doublet).
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2850–2960 cm⁻¹: C-H stretch (aliphatic propyl chain).
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1510 cm⁻¹: C=C aromatic stretch.
Biological & Pharmaceutical Relevance
(4-Propylphenyl)methanamine acts as a versatile ligand fragment in drug discovery.
Pharmacophore Utility
The compound serves as a "linker-tail" motif. The amine head group often mimics the basic nitrogen found in endogenous neurotransmitters (e.g., dopamine), while the propylphenyl group occupies hydrophobic accessory pockets in receptors.
Key Applications:
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Platinum(IV) Complexes: Used as an axial or equatorial ligand to modulate the lipophilicity and cellular uptake of platinum-based anticancer agents. The propyl group enhances passive diffusion across the lipid bilayer compared to unsubstituted benzylamine ligands [1].
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Enzyme Inhibitors: Structural analog for designing inhibitors of enzymes that process phenethylamine substrates, such as Monoamine Oxidase B (MAO-B).
Experimental Workflow: Ligand Coupling
When using this amine to synthesize a drug candidate (e.g., amide coupling), the following workflow ensures high conversion.
Figure 2: Standard amide coupling workflow for library generation.
Handling & Safety Protocols
Signal Word: WARNING
Hazard Identification (GHS)
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Storage & Stability
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Atmosphere: Store under Nitrogen or Argon. Primary amines readily absorb CO₂ from the air to form carbamates.
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Temperature: 2–8°C (Refrigerator).
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Container: Amber glass to prevent potential photo-oxidation.
Emergency Response
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Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.
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Spill: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines). Neutralize residue with dilute acetic acid.
References
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Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. (2013). Retrieved from
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(4-Propylphenyl)methanamine Compound Summary. PubChem. Retrieved from
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Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from
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Safety Data Sheet: Benzylamine Derivatives. Sigma-Aldrich. Retrieved from
